- Preparation of O-lactam substituted phenyl ethers as hemoglobin modulators, United States, , ,
Cas no 95652-77-0 (methyl 2-chloro-6-methoxy-pyridine-3-carboxylate)

95652-77-0 structure
Nom du produit:methyl 2-chloro-6-methoxy-pyridine-3-carboxylate
Numéro CAS:95652-77-0
Le MF:C8H8ClNO3
Mégawatts:201.607021331787
MDL:MFCD08275100
CID:799671
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Propriétés chimiques et physiques
Nom et identifiant
-
- methyl 2-chloro-6-methoxynicotinate
- 3-Pyridinecarboxylicacid, 2-chloro-6-methoxy-, methyl ester
- Methyl 2-chloro-6-methoxynicatinate
- methyl 2-chloro-6-methoxypyridine-3-carboxylate
- METHYL2-CHLORO-6-METHOXYNICOTINATE
- WDMMBHZPESWUCL-UHFFFAOYSA-N
- SBB092820
- AB44747
- SY044995
- AK128815
- AB0037552
- ST24030949
- Y4843
- AM20061643
- 2-CHLORO-6-METHOXY-NICOTINIC ACID
- methyl 2-chloro-6-methoxy-pyridine-3-carboxylate
-
- MDL: MFCD08275100
- Piscine à noyau: 1S/C8H8ClNO3/c1-12-6-4-3-5(7(9)10-6)8(11)13-2/h3-4H,1-2H3
- La clé Inchi: WDMMBHZPESWUCL-UHFFFAOYSA-N
- Sourire: O=C(C1C(Cl)=NC(OC)=CC=1)OC
Propriétés calculées
- Qualité précise: 201.019271g/mol
- Charge de surface: 0
- XLogP3: 2
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 4
- Nombre de liaisons rotatives: 3
- Masse isotopique unique: 201.019271g/mol
- Masse isotopique unique: 201.019271g/mol
- Surface topologique des pôles: 48.4Ų
- Comptage des atomes lourds: 13
- Complexité: 188
- Comptage atomique isotopique: 0
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Nombre d'unités de liaison covalente: 1
Propriétés expérimentales
- Point de fusion: 67-69°
- Le PSA: 48.42000
- Le LogP: 1.53020
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Informations de sécurité
- Niveau de danger:IRRITANT
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Données douanières
- Code HS:2933399090
- Données douanières:
Code douanier chinois:
2933399090Résumé:
2933399090. Autres composés ayant un cycle pyridine non condensé sur leur structure. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date
Résumé:
2933399090. Autres composés dont la structure contient un cycle pyridine non épaissi, hydrogéné ou non. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96761-250MG |
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate |
95652-77-0 | 97% | 250MG |
¥ 105.00 | 2023-04-12 | |
abcr | AB269015-5 g |
Methyl 2-chloro-6-methoxynicotinate, 95%; . |
95652-77-0 | 95% | 5g |
€359.20 | 2023-06-22 | |
Chemenu | CM178299-10g |
Methyl 2-chloro-6-methoxynicotinate |
95652-77-0 | 97% | 10g |
$418 | 2022-06-09 | |
Chemenu | CM178299-25g |
Methyl 2-chloro-6-methoxynicotinate |
95652-77-0 | 97% | 25g |
$1328 | 2021-08-05 | |
TRC | M623903-1g |
Methyl 2-Chloro-6-methoxynicotinate |
95652-77-0 | 1g |
$ 200.00 | 2022-06-03 | ||
Apollo Scientific | OR43596-5g |
Methyl 2-chloro-6-methoxynicotinate |
95652-77-0 | 97% | 5g |
£54.00 | 2025-02-20 | |
TRC | M623903-5g |
Methyl 2-Chloro-6-methoxynicotinate |
95652-77-0 | 5g |
$1074.00 | 2023-05-17 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 046234-1g |
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate |
95652-77-0 | >95% | 1g |
2291.0CNY | 2021-07-06 | |
eNovation Chemicals LLC | D547482-1g |
Methyl 2-chloro-6-Methoxynicotinate |
95652-77-0 | 97% | 1g |
$160 | 2024-05-24 | |
abcr | AB269015-10 g |
Methyl 2-chloro-6-methoxynicotinate, 95%; . |
95652-77-0 | 95% | 10g |
€570.00 | 2023-06-22 |
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 1 h, rt; 2 h, reflux
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 10
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 10
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2 h, rt
Référence
- Preparation of thioaryl derivatives as GPR120 agonists, World Intellectual Property Organization, , ,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Trimethylsilyldiazomethane Solvents: Methanol , Dichloromethane ; 0 °C; 10 min, 0 °C
Référence
- Pyrazole, triazole and tetrazole orexin receptor antagonists, World Intellectual Property Organization, , ,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Sulfuric acid Solvents: Methanol ; 17 h, 60 °C
Référence
- Preparation of bicyclic heterocyclyl compound as SOS1 inhibitor, World Intellectual Property Organization, , ,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Thionyl chloride ; 3 h, reflux
1.2 Solvents: Methanol ; 3 h, reflux
1.2 Solvents: Methanol ; 3 h, reflux
Référence
- Structure-Guided Optimization of HIV Integrase Strand Transfer InhibitorsJournal of Medicinal Chemistry, 2017, 60(17), 7315-7332,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Silver carbonate Solvents: Chloroform ; 3 h, 50 °C
Référence
- Preparation of benzimidazole compounds as peptidylarginine deiminase 4 inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 7
Conditions de réaction
1.1 Solvents: Diethyl ether , Methanol , Dichloromethane ; 20 min, 0 °C; 0 °C → rt; 20 min, rt
Référence
- From 2,6-dichloronicotinic acid to thiopeptide coresEuropean Journal of Organic Chemistry, 2013, 2013(28), 6404-6419,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 0 °C → 80 °C; 16 h, 80 °C; 80 °C → 27 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Référence
- Indazolylquinazolinone derivatives as inhibitors of human immunodeficiency virus replication and their preparation, World Intellectual Property Organization, , ,
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 0 °C → rt; 2 h, rt
Référence
- First synthesis of methyl 2-amino-6-methoxynicotinate using a combination of microwave and flow reaction technologiesSynlett, 2011, (2), 203-206,
Synthetic Routes 10
Conditions de réaction
1.1 Solvents: Methanol ; 1 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified
1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified
Référence
- Preparation of naphthyridinone analogs as mGluR5 positive allosteric modulators, World Intellectual Property Organization, , ,
Synthetic Routes 11
Conditions de réaction
1.1 Solvents: Methanol , Dichloromethane ; 0 °C; 10 min, 0 °C
1.2 Reagents: Acetic acid
1.2 Reagents: Acetic acid
Référence
- Pyrazole, triazole and tetrazole orexin receptor antagonists, World Intellectual Property Organization, , ,
Synthetic Routes 12
Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Thionyl chloride ; 5 h, reflux; reflux → rt
1.2 Solvents: Methanol ; 1 h, reflux; reflux → rt
1.2 Solvents: Methanol ; 1 h, reflux; reflux → rt
Référence
- Synthesis and Structure-Affinity Relationships of Novel N-(1-Ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides with Potent Serotonin 5-HT3 and Dopamine D2 Receptor Antagonistic ActivityJournal of Medicinal Chemistry, 2003, 46(5), 702-715,
Synthetic Routes 13
Conditions de réaction
1.1 Solvents: Methanol , Dichloromethane ; 12 h, 23 °C
Référence
- Preparation of 2-amino-N-phenylnicotinamides as NAV1.8 inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 14
Conditions de réaction
1.1 Reagents: Thionyl chloride ; overnight, reflux; reflux → rt
1.2 3 h, reflux; reflux → rt
1.2 3 h, reflux; reflux → rt
Référence
- Preparation of azaquinolone-based compounds exhibiting prolyl hydroxylase inhibitory activity, World Intellectual Property Organization, , ,
Synthetic Routes 15
Conditions de réaction
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 2.5 h, 40 °C
1.2 Solvents: Methanol ; 0 °C; 1 h, rt
1.2 Solvents: Methanol ; 0 °C; 1 h, rt
Référence
- Preparation of arylcarboxamides for the treatment of diseases and use in cosmetics, World Intellectual Property Organization, , ,
Synthetic Routes 16
Conditions de réaction
1.1 Reagents: Silver carbonate Solvents: Chloroform ; 3 h, 50 °C
Référence
- Benzimidazole derivatives as inhibitors of PAD4 and their preparation, World Intellectual Property Organization, , ,
Synthetic Routes 17
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, rt → 150 °C
Référence
- Preparation of heteroaryl compounds as SSAO/VAP-1 inhibitors, China, , ,
Synthetic Routes 18
Conditions de réaction
1.1 Solvents: Methanol ; rt; 3 h, 20 °C
Référence
- Fused pyridone compound, preparation method and application, World Intellectual Property Organization, , ,
Synthetic Routes 19
Conditions de réaction
1.1 Solvents: Methanol ; 20 °C; 3 h, 20 °C
Référence
- Salt type, crystal form, and use of fused pyridinone compound, World Intellectual Property Organization, , ,
Synthetic Routes 20
Conditions de réaction
1.1 1 h, reflux; 12 h, rt
Référence
- Preparation of novel N-(4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl)carbonyl substituted amino acid derivatives as HIF prolyl hydroxylase inhibitors for treating anemia, World Intellectual Property Organization, , ,
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Raw materials
- 2-chloro-6-methoxypyridine-3-carbonyl chloride
- 2-chloro-6-hydroxypyridine-3-carboxylic acid
- Methyl 2,6-dichloronicotinate
- (diazomethyl)trimethylsilane
- 2-Chloro-6-methoxynicotinic acid
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Preparation Products
methyl 2-chloro-6-methoxy-pyridine-3-carboxylate Littérature connexe
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
-
Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
Classification associée
- Solvants et chimiques organiques Composés organiques composés hétérocycliques organiques Pyridines et dérivés Acides carboxyliques pyridine
- Solvants et chimiques organiques Composés organiques composés hétérocycliques organiques Pyridines et dérivés Acides carboxyliques pyridiniques et leurs dérivés Acides carboxyliques pyridine
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:95652-77-0)methyl 2-chloro-6-methoxy-pyridine-3-carboxylate

Pureté:99%
Quantité:25g
Prix ($):353.0